molecular formula C14H17NO2 B3060796 tert-Butyl 3-ethynylbenzylcarbamate CAS No. 871023-92-6

tert-Butyl 3-ethynylbenzylcarbamate

Cat. No. B3060796
CAS RN: 871023-92-6
M. Wt: 231.29
InChI Key: FQHVIJVBLIHZNY-UHFFFAOYSA-N
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Description

“tert-Butyl 3-ethynylbenzylcarbamate” is a chemical compound with the CAS number 871023-92-6 . It has a molecular weight of 231.29 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-ethynylbenzylcarbamate” is C14H17NO2 . The InChI code is 1S/C14H17NO2/c1-5-11-7-6-8-12 (9-11)10-15-13 (16)17-14 (2,3)4/h1,6-9H,10H2,2-4H3, (H,15,16) .


Physical And Chemical Properties Analysis

“tert-Butyl 3-ethynylbenzylcarbamate” is a solid substance . It has a molecular weight of 231.29 . The compound is stored in dry conditions at 2-8°C . Its water solubility is calculated to be 0.0332 mg/ml .

Scientific Research Applications

Synthesis and Activity Studies

  • Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with tert-butyl groups, were synthesized and evaluated for their antiarrhythmic and hypotensive properties. For instance, 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action (Chalina, Staneva & Chakarova, 1998).

Metabolism Studies

  • The metabolism of m-tert.-butylphenyl N-methylcarbamate was studied in both mice and various insect species, revealing hydroxylation of the tert-butyl and N-methyl groups. This provided insights into the species variation in yields of oxidation products and suggested different enzymes were responsible for N-demethylation and oxidation of the tert-butyl groups (Douch & Smith, 1971).

Chemical Synthesis Applications

  • tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with tert-butyl group, was used in a Diels-Alder reaction, an important method in organic synthesis. This highlights its utility in creating complex organic structures (Padwa, Brodney & Lynch, 2003).

Process Development in Synthesis

  • (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate's synthesis was optimized for large-scale production. This process involved a modified Kulinkovich–Szymoniak cyclopropanation, showcasing the application of tert-butyl carbamate in industrial synthesis (Li et al., 2012).

Crystal Structure Analysis

  • The crystal structure of tert-butyl acetylcarbamate was analyzed using a green synthesis method. The study provided insights into molecular interactions and crystal packing, showing the application of tert-butyl carbamate compounds in crystallography (Dawa El Mestehdi et al., 2022).

Impurity Analysis in Antioxidants

  • In the study of new antioxidants, the presence of tert-butyl groups in compounds was analyzed for impurities, emphasizing the role of tert-butyl carbamate derivatives in quality control in pharmaceutical development (Shinko et al., 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(3-ethynylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-5-11-7-6-8-12(9-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVIJVBLIHZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678858
Record name tert-Butyl [(3-ethynylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-ethynylbenzylcarbamate

CAS RN

871023-92-6
Record name tert-Butyl [(3-ethynylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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